
1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-
Vue d'ensemble
Description
JWH 184: est un ligand synthétique du récepteur cannabinoïde appartenant à la famille des naphtylméthylindoles. Il est structurellement similaire aux cannabinoïdes synthétiques connus et est principalement utilisé pour la recherche et les applications médico-légales . Le nom formel du composé est 3-[(4-méthyl-1-naphtyl)méthyl]-1-pentyl-1H-indole .
Mécanisme D'action
Target of Action
QKU9P2ZGM5, also known as 1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- or JWH-184, is a synthetic cannabinoid receptor ligand . The primary target of JWH-184 is the CB1 receptor , a type of cannabinoid receptor in the human body .
Mode of Action
The binding affinity of JWH-184 for the CB1 receptor is reported as Ki = 23 ± 6 nM . This suggests that JWH-184 acts as an agonist at the CB1 receptor, meaning it binds to this receptor and activates it . The activation of CB1 receptors can have various effects on the body, depending on the location of the receptors.
Pharmacokinetics
It’s known that the compound is rapidly bioactivated to jwh-018 in mice blood . This suggests that the in vivo effects of JWH-184 are also due to JWH-018 formation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: JWH 184 est synthétisé par un processus en plusieurs étapes impliquant la réaction du 1-pentylindole avec le 4-méthyl-1-naphtaldéhyde . La réaction a généralement lieu dans des conditions contrôlées avec des réactifs et des solvants spécifiques pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle: Bien que les méthodes détaillées de production industrielle ne soient pas largement documentées, la synthèse du JWH 184 en laboratoire implique des techniques classiques de synthèse organique, y compris des étapes de purification telles que la recristallisation et la chromatographie pour atteindre des niveaux de pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions: JWH 184 subit diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction: Les réactions de réduction peuvent convertir JWH 184 en ses formes réduites.
Substitution: Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution: Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des alcanes .
Applications de la recherche scientifique
JWH 184 est principalement utilisé dans la recherche scientifique pour sa capacité à se lier aux récepteurs cannabinoïdes. Ses applications comprennent :
Chimie: Étude de la relation structure-activité des cannabinoïdes synthétiques.
Biologie: Étude des effets des cannabinoïdes synthétiques sur les systèmes biologiques.
Médecine: Exploration des utilisations thérapeutiques potentielles et des effets toxicologiques.
Industrie: Utilisé comme étalon de référence en toxicologie médico-légale pour identifier les cannabinoïdes synthétiques dans les échantillons biologiques
Mécanisme d'action
JWH 184 exerce ses effets en se liant aux récepteurs cannabinoïdes, en particulier au récepteur CB1 . L'affinité de liaison pour le récepteur CB1 est rapportée à Ki = 23 ± 6 nM . Cette interaction conduit à l'activation des voies de signalisation intracellulaires, entraînant divers effets physiologiques et pharmacologiques.
Applications De Recherche Scientifique
JWH 184 is primarily used in scientific research for its ability to bind to cannabinoid receptors. Its applications include:
Chemistry: Studying the structure-activity relationship of synthetic cannabinoids.
Biology: Investigating the effects of synthetic cannabinoids on biological systems.
Medicine: Exploring potential therapeutic uses and toxicological effects.
Industry: Used as a reference standard in forensic toxicology to identify synthetic cannabinoids in biological samples
Comparaison Avec Des Composés Similaires
Composés similaires :
JWH 018: Un autre cannabinoïde synthétique avec une structure similaire mais des affinités de liaison et des effets différents.
JWH 122: Un composé apparenté avec un groupe carbonyle que JWH 184 ne possède pas.
JWH 185: Un autre membre de la famille des naphtylméthylindoles avec des propriétés distinctes.
Unicité: JWH 184 est unique en raison de ses caractéristiques structurelles spécifiques et de son affinité de liaison pour le récepteur CB1. Sa structure réduite en carbonyle le différencie d'autres composés similaires, conduisant à des profils pharmacologiques distincts .
Propriétés
IUPAC Name |
3-[(4-methylnaphthalen-1-yl)methyl]-1-pentylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N/c1-3-4-9-16-26-18-21(24-12-7-8-13-25(24)26)17-20-15-14-19(2)22-10-5-6-11-23(20)22/h5-8,10-15,18H,3-4,9,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOLXFPDIJJWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=C(C4=CC=CC=C34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030392 | |
| Record name | 3-[(4-Methyl-1-naphthyl)methyl]-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-37-0 | |
| Record name | 3-[(4-Methyl-1-naphthalenyl)methyl]-1-pentyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-184 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(4-Methyl-1-naphthyl)methyl]-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-184 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKU9P2ZGM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


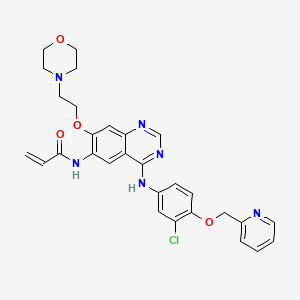
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)
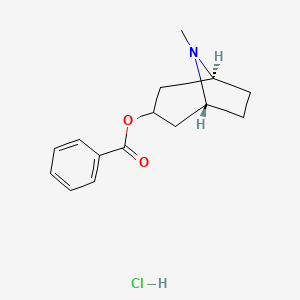
![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)
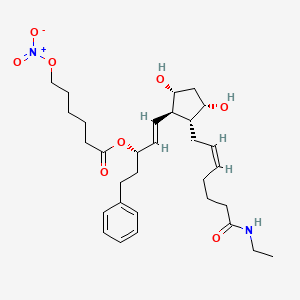

![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)
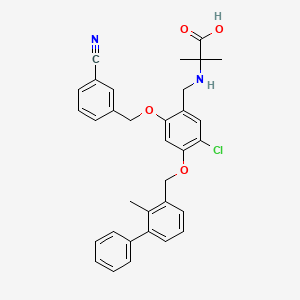
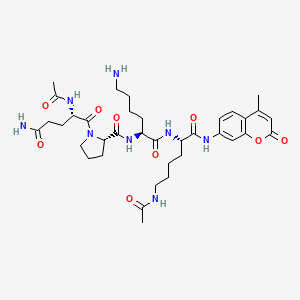
![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)
![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)
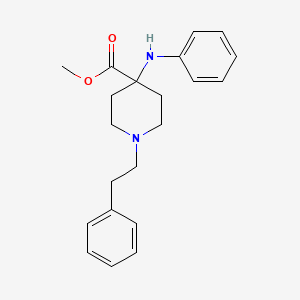
![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)
![2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B3025693.png)
